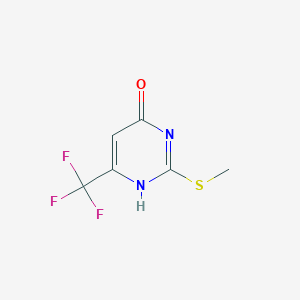

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS 16097-62-4 properties

An In-depth Technical Guide to 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS 16097-62-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. As a functionalized pyrimidine, it serves as a crucial building block and pharmaceutical intermediate in the synthesis of more complex, biologically active molecules.[1] The presence of three key functional groups—a trifluoromethyl moiety, a hydroxyl (or keto) group, and a methylthio group—on a central pyrimidine scaffold makes this compound a versatile tool in drug discovery.

The incorporation of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Pyrimidine derivatives, in general, are of immense interest due to their presence in numerous FDA-approved drugs and their ability to interact with various biological targets, exhibiting anti-cancer, anti-viral, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this important research chemical.

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16097-62-4 | [1][4][5] |

| Molecular Formula | C₆H₅F₃N₂OS | [1][4][6] |

| Molecular Weight | 210.18 g/mol | [1][6][7] |

| Appearance | White to almost white powder or crystalline solid | [7][8] |

| Melting Point | 176-180 °C | [1][7][9] |

| Boiling Point | 205.7 ± 50.0 °C (Predicted) | [7][9] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [7][9] |

| Solubility | Soluble in Methanol | [7][9] |

| pKa | 5.19 ± 0.50 (Predicted) | [7] |

| XLogP3 | 1.1 | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

The XLogP3 value of 1.1 suggests moderate lipophilicity, a crucial parameter influencing a molecule's ability to cross cell membranes. The single hydrogen bond donor and multiple acceptor sites provide opportunities for specific interactions with biological targets.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

While specific proprietary synthesis methods may vary, a chemically sound and common approach for constructing the pyrimidine ring is the condensation reaction between a β-ketoester and a thiourea derivative. In this case, the reaction would likely involve ethyl 4,4,4-trifluoro-3-oxobutanoate and S-methylisothiourea, typically used as its sulfate salt.

The causality behind this choice is rooted in classic heterocyclic chemistry. The β-ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, while S-methylisothiourea provides the N1-C2-N3 fragment. The reaction proceeds via initial condensation, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring system.

Reactivity and Tautomerism

The compound exhibits reactivity characteristic of its constituent functional groups:

-

Keto-Enol Tautomerism : The "4-Hydroxy" nomenclature describes the enol form. However, it exists in equilibrium with its keto tautomer, 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. This equilibrium is fundamental to its reactivity, influencing which atom (oxygen or nitrogen) acts as a nucleophile in subsequent reactions.

-

Methylthio Group : The C2-S bond makes the methylthio group a potential leaving group. It can be displaced by strong nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the synthetic possibilities.

-

Trifluoromethyl Group : This group is strongly electron-withdrawing, which increases the acidity of the N-H proton in the keto tautomer and influences the overall electron density of the pyrimidine ring. It is generally stable under most reaction conditions.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate.[1][8] Its value lies in its pre-functionalized scaffold, allowing researchers to efficiently build molecular complexity. For drug development professionals, trifluoromethyl-substituted pyrimidines are attractive starting points for synthesizing libraries of compounds for screening against various therapeutic targets.[2][10] The different functional groups allow for sequential and regioselective modifications, enabling the exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following protocols are based on aggregated safety data and represent a self-validating system for risk mitigation.

Hazard Identification

Based on aggregated GHS information, 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is classified with the following hazards:

-

Signal Word : Warning.[1]

-

Hazard Statements :

Recommended Handling Protocol

A logical workflow for handling this chemical minimizes exposure at every step.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[11][13]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11][13]

-

Respiratory Protection : If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

-

-

Handling Practices : Avoid creating dust.[13] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[14]

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a dry and well-ventilated place.[13][15] Recommended storage temperature is 2-8°C.[7][9]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[13][15]

Conclusion

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine, CAS 16097-62-4, is a highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a pyrimidine core with trifluoromethyl, hydroxyl, and methylthio functional groups provides a rich platform for synthetic diversification. Understanding its physicochemical properties, reactivity, and, most importantly, its safety profile is essential for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers aiming to leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.

References

- The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Medium. [Link]

- 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem. [Link]

- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine. Oakwood Chemical. [Link]

- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine. Proactive Molecular Research. [Link]

- Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (NIH). [Link]

- 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. proactivemr.com [proactivemr.com]

- 6. 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine [oakwoodchemical.com]

- 7. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [m.chemicalbook.com]

- 8. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [amp.chemicalbook.com]

- 9. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE | 16097-62-4 [amp.chemicalbook.com]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

The Trifluoromethyl-Pyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine core has emerged as a highly productive paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylpyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We dissect the physicochemical advantages conferred by the CF3 moiety, explore key synthesis strategies, and detail the significant therapeutic potential of this compound class across oncology, virology, and immunology. This document is structured to provide not only a comprehensive overview of their biological activities but also actionable, field-proven experimental protocols and mechanistic insights to empower further research and development.

The Strategic Imperative: Synergy of the Pyrimidine Core and Trifluoromethyl Group

The pyrimidine ring is a quintessential "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents and endogenous nucleic acids.[1][2] Its nitrogen atoms provide key hydrogen bonding points, and its planar structure allows for effective interaction with biological targets. When this scaffold is functionalized with a trifluoromethyl group, a powerful synergy is achieved.

1.1 Physicochemical & Pharmacokinetic Advantages of the CF3 Group

The CF3 group is far more than a simple sterically bulky substituent. Its unique electronic properties fundamentally alter the parent molecule in several ways that are highly advantageous for drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[3] This often leads to an increased compound half-life and improved bioavailability.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing target binding and solubility.

-

Conformational Control: The steric bulk and electronic nature of the CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target engagement.

General Synthesis Strategies

The synthesis of trifluoromethylpyrimidine derivatives typically involves multi-step reaction sequences. A common and effective approach starts with readily available fluorinated building blocks.[1][2][4]

A representative synthetic workflow often involves the cyclization of a trifluoromethyl-containing precursor, such as ethyl trifluoroacetoacetate, followed by a series of functionalization steps like chlorination and subsequent nucleophilic substitution to introduce various amine or ether-linked side chains.[2][4] This modular approach allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: A generalized workflow for the synthesis of trifluoromethylpyrimidine derivatives.

Anticancer Potential: A Multi-Pronged Attack on Malignancy

Trifluoromethylpyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.[3][5][6][7][8]

Mechanism of Action: Inhibition of Oncogenic Kinases

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and other downstream kinases.[9][10] The Epidermal Growth Factor Receptor (EGFR) is a particularly prominent target.[5][6][7][11] Overexpression or mutation of EGFR is a known driver in many cancers, leading to uncontrolled cell proliferation.[7][11] Trifluoromethylpyrimidine derivatives have been designed to act as potent EGFR inhibitors, blocking the downstream signaling cascade.[5][6][7][11]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(Methylthio)pyrimidine Compounds: Synthesis, Reactivity, and Applications

Part 1: Introduction to 2-(Methylthio)pyrimidine Compounds

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biomolecules and its remarkable versatility as a scaffold in medicinal chemistry and materials science.[1][2][3] As a fundamental component of nucleobases such as cytosine, thymine, and uracil, the pyrimidine ring is deeply embedded in the blueprint of life.[1][2] This inherent biological relevance has established pyrimidine derivatives as a privileged class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5]

Within the vast landscape of pyrimidine chemistry, compounds bearing a 2-(methylthio) substituent represent a particularly strategic and versatile subclass. The methylthio group (-SMe) is not merely a passive substituent; it is a highly functional chemical handle that profoundly influences the reactivity of the pyrimidine core and serves as a gateway to a diverse array of structural modifications. This guide provides an in-depth technical exploration of 2-(methylthio)pyrimidine compounds, from their synthesis and chemical transformations to their applications in drug development and agrochemicals. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 2: Synthetic Strategies for 2-(Methylthio)pyrimidine Derivatives

The synthesis of 2-(methylthio)pyrimidines can be approached through several reliable strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Thiouracils and Related Precursors

A prevalent and efficient method for the synthesis of 2-(methylthio)pyrimidines involves the S-alkylation of 2-thiouracil or its derivatives. This approach is particularly valuable due to the commercial availability of a wide range of thiouracil precursors.

The sulfur atom in 2-thiouracils is nucleophilic and readily undergoes alkylation with electrophiles such as methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the thione, thereby increasing its nucleophilicity.

Why this choice of reagents? The choice of a methylating agent like methyl iodide is driven by its high reactivity and the irreversible nature of the S-alkylation. The selection of a suitable base, such as sodium hydroxide or potassium carbonate, is crucial to ensure efficient deprotonation without promoting unwanted side reactions. The solvent, often a polar aprotic solvent like DMF or a protic solvent like ethanol, is chosen to dissolve the reactants and facilitate the reaction.

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea, is a powerful tool for the synthesis of dihydropyrimidines.[6][7][8] When thiourea is employed, the resulting dihydropyrimidine-2-thione can be subsequently S-methylated to afford the corresponding 2-(methylthio)-1,4-dihydropyrimidine.[9] This multicomponent approach is highly convergent and allows for the rapid generation of molecular diversity.[6][8]

Causality in Experimental Design: The classical Biginelli reaction is often acid-catalyzed, with the acid serving to activate the aldehyde and promote the cyclization steps.[7] However, various modifications have been developed to improve yields and expand the substrate scope, including the use of Lewis acids or solid-phase synthesis techniques.[6] The subsequent S-alkylation follows the same principles as described for 2-thiouracils.

Experimental Protocol: A Representative Synthesis of a 2-(Methylthio)-1,4-dihydropyrimidine

This protocol describes the synthesis of a 2-(methylthio)-1,4-dihydropyrimidine derivative starting from the corresponding 1,2,3,4-tetrahydropyrimidine-2-thione, which is prepared via a Biginelli reaction.[9]

Step 1: Synthesis of the 1,2,3,4-Tetrahydropyrimidine-2-thione Precursor

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.2 mmol).

-

Add a catalytic amount of a Brønsted acid (e.g., HCl) in a suitable solvent like ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the 1,2,3,4-tetrahydropyrimidine-2-thione.

Step 2: S-Alkylation to the 2-(Methylthio)-1,4-dihydropyrimidine

-

Suspend the dried 1,2,3,4-tetrahydropyrimidine-2-thione (1 mmol) in a suitable solvent such as pyridine.[9]

-

Add methyl iodide (1.2 mmol) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, again monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-(methylthio)-1,4-dihydropyrimidine.[9]

Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the thione C=S signal in the 13C NMR and the appearance of a new singlet corresponding to the S-CH3 protons in the 1H NMR are key indicators of a successful reaction.

Part 3: Chemical Reactivity and Transformations

The 2-(methylthio) group is a versatile functional handle that unlocks a wide range of chemical transformations, making these compounds valuable synthetic intermediates.

The Dual Nature of the 2-(Methylthio) Group

The 2-(methylthio) group can act as both a leaving group in nucleophilic substitution reactions and a directing group for electrophilic attack on the pyrimidine ring. Its true synthetic power, however, is realized upon oxidation.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The 2-(methylthio) group can be displaced by strong nucleophiles, although it is a less facile leaving group compared to halogens.[10]

Oxidation of the Thioether: Enhancing Reactivity

A cornerstone of the reactivity of 2-(methylthio)pyrimidines is the oxidation of the sulfur atom to a sulfoxide or a sulfone.[11] This transformation dramatically increases the electrophilicity of the C-2 position, converting the methylthio group into an excellent leaving group.[11]

The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[11][12][13]

Controlling the Oxidation State: The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. Using one equivalent of m-CPBA at low temperatures generally favors the formation of the 2-(methylsulfinyl)pyrimidine. In contrast, employing two or more equivalents of the oxidant, often at room temperature or with gentle heating, leads to the formation of the 2-(methylsulfonyl)pyrimidine.[11][12]

The resulting 2-(methylsulfonyl)pyrimidines are highly reactive towards nucleophilic attack, significantly more so than their 2-chloro or 2-(methylthio) counterparts.[11] This enhanced reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and carbanions, under mild conditions. This strategy is widely exploited in the synthesis of diverse libraries of 2-substituted pyrimidines for drug discovery.[11]

Experimental Protocol: Oxidation of a 2-(Methylthio)pyrimidine to its Sulfone

This protocol details the oxidation of a 2-(methylthio)pyrimidine to the corresponding 2-(methylsulfonyl)pyrimidine using m-CPBA.[13]

-

Dissolve the 2-(methylthio)pyrimidine (1 mmol) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 mmol, ~77% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-(methylsulfonyl)pyrimidine.

Rationale for Experimental Choices: DCM is a good solvent for this reaction as it is relatively inert to the oxidizing agent. The reaction is initiated at 0 °C to control the initial exotherm. The use of excess m-CPBA ensures complete oxidation to the sulfone. The aqueous workup is essential to remove the peroxy acid and its corresponding carboxylic acid byproduct.

Visualizing the Synthetic Utility

The following workflow diagram illustrates the central role of 2-(methylthio)pyrimidines as synthetic intermediates.

Caption: Synthetic pathways from common starting materials to diverse 2-substituted pyrimidines via 2-(methylthio)pyrimidine intermediates.

Part 4: Biological Significance and Applications in Drug Discovery

The 2-(methylthio)pyrimidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][4][5][14]

A Broad Spectrum of Biological Activities

Derivatives of 2-(methylthio)pyrimidine have been reported to possess:

-

Analgesic and Anti-inflammatory Activity: Certain 2-methylthio-1,4-dihydropyrimidines have shown significant analgesic properties, likely through the inhibition of peripheral pain mechanisms.[9]

-

Antibacterial and Antifungal Activity: The pyrimidine core is a well-established pharmacophore in antimicrobial agents. 2-(Benzylthio)pyrimidine derivatives have demonstrated notable activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[14]

-

Anticancer Activity: The pyrimidine scaffold is central to many anticancer drugs. The ability to easily diversify the 2-position of the pyrimidine ring makes these compounds attractive for screening against various cancer cell lines.

-

Antiviral Activity: As analogs of natural nucleobases, pyrimidine derivatives are prime candidates for the development of antiviral agents.

-

Agrochemical Applications: Beyond pharmaceuticals, these compounds have found use as fungicides in agriculture.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(methylthio)pyrimidine derivatives can be finely tuned by modifying their structure. For example, in a series of analgesic 2-methylthio-1,4-dihydropyrimidines, the nature of the substituent at the 4-position of the dihydropyrimidine ring was found to be a key determinant of activity.[9] Similarly, in antibacterial 2-(benzylthio)pyrimidines, the substitution pattern on the benzyl group significantly influences their potency against different bacterial strains.[14]

Quantitative Comparison of Biological Activity

The following table summarizes the antibacterial activity of a selection of 2-(benzylthio)pyrimidine derivatives against multi-resistant S. aureus and E. coli.

| Compound | R Group on Benzyl Moiety | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |

| 6c | 3-NO2 | 125 | >500 | [14] |

| 6d | 4-CH3 | 250 | >500 | [14] |

| 6h | 4-Cl | 500 | 500 | [14] |

| 6m | Benzimidazolylmethyl | 500 | 500 | [14] |

MIC: Minimum Inhibitory Concentration

This data highlights how subtle changes in the molecular structure can lead to significant differences in biological activity.

Part 5: Analytical Characterization

The structural elucidation and purity assessment of 2-(methylthio)pyrimidine compounds rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure. The characteristic singlet of the S-CH3 protons typically appears around 2.5 ppm in the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O and N-H stretches in dihydropyrimidine derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds.

-

Chromatographic Methods: TLC is used for reaction monitoring, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed for purity analysis.

Part 6: Future Perspectives and Conclusion

2-(Methylthio)pyrimidine compounds continue to be a fertile ground for research and development in both medicinal and materials chemistry. The synthetic versatility afforded by the 2-(methylthio) group, particularly its facile oxidation to the highly reactive sulfone, ensures its continued importance as a key building block for the creation of novel molecular architectures. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, including catalytic and flow chemistry approaches. Furthermore, the exploration of these compounds in new therapeutic areas and their application in the design of functional materials are promising avenues for future investigation. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 2-(methylthio)pyrimidine compounds, underscoring their significance and potential for innovation in chemical science.

References

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 935-954. [Link]

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

- Rao, G. B. D., & Anjaneyulu, B. (2015). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research, 3(6), 26-37. [Link]

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 935-954. [Link]

- Mitra, A., & Ghosh, A. (2025). Perspective on Biginelli reaction: en route toward the development of biologically and industrially relevant dihydropyrimidone-based frameworks. Chemistry of Heterocyclic Compounds. [Link]

- Li, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review.

- Kappe, C. O. (2004). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

- Simurova, N. V., & Maiboroda, D. A. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview).

- Armand, A. P., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

- Ahmed, O. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Scientific & Engineering Research, 9(8), 123-134. [Link]

- Kumar, D., et al. (2013). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.

- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

- LibreTexts Chemistry. (2022). 8.7: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1506-1509. [Link]

- Chikhale, R. V., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 749-756. [Link]

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

- Zaytsev, A. V., & Schmalz, H. G. (2015). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]

- Organic Chemistry Portal. (n.d.).

- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]

- University of Calgary. (n.d.). Nucleophilic Substitution Reactions. University of Calgary. [Link]

- Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 9(18), 6464-6470. [Link]

- Zaytsev, A. V., et al. (2025). A reagent to access methyl sulfones. ChemRxiv. [Link]

- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]

- Zaytsev, A. V., et al. (2024). A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

- Organic Chemistry Portal. (n.d.).

- Kumar, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Sulfone synthesis by oxidation [organic-chemistry.org]

- 13. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scirp.org [scirp.org]

An In-depth Technical Guide to 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: Synthesis, and Chemical Context

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including nucleobases.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. In this context, the introduction of a trifluoromethyl (CF3) group has become a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed technical overview of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its existence and utility can be understood within the broader history of pyrimidine chemistry and the development of fluorinated pharmaceuticals and agrochemicals.[4]

This document will delve into the plausible synthetic pathways for this compound, drawing upon established methodologies for the synthesis of related pyrimidine derivatives. We will explore the key chemical transformations and the underlying principles that govern them, providing researchers and drug development professionals with a robust understanding of this important chemical entity.

Synthetic Methodologies

The synthesis of this compound can be logically approached through a multi-step process involving the construction of the core pyrimidine ring followed by functional group manipulations. A highly plausible and efficient method involves the cyclocondensation of a trifluoromethyl-containing building block with a thiourea derivative, followed by S-methylation.

Core Synthesis: Cyclocondensation Reaction

The construction of the pyrimidine ring is typically achieved through a cyclocondensation reaction.[5] For the target molecule, a logical starting point is the reaction between a trifluoro-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, and thiourea. This reaction, often carried out under basic conditions, leads to the formation of 6-(trifluoromethyl)-2-thiouracil.

Caption: Step 1: Cyclocondensation to form the pyrimidine core.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-2-thiouracil

-

To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

-

To this mixture, add a solution of thiourea in ethanol.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 6-(trifluoromethyl)-2-thiouracil.

S-Methylation

The introduction of the methylthio group is achieved through the S-methylation of the 2-thiouracil intermediate. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.

Caption: Step 2: S-Methylation to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Dissolve 6-(trifluoromethyl)-2-thiouracil in an appropriate solvent, such as methanol or a mixture of water and a base (e.g., sodium hydroxide).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If necessary, neutralize the reaction mixture.

-

Isolate the product by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.

A similar, well-documented procedure for the S-methylation of 2-thiouracil to 2-(methylthio)pyrimidin-4-ol involves using iodomethane in the presence of sodium hydroxide.[6]

Structural Elucidation and Data

The structure of this compound can be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring proton, the methyl protons of the methylthio group, and the hydroxyl proton (which may be broad or exchangeable with D₂O). |

| ¹³C NMR | Carbons of the pyrimidine ring, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₅F₃N₂OS, MW: 198.17 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H/O-H stretching, C=O stretching (keto tautomer), and C-F stretching. |

Chemical Context and Applications

This compound is a valuable intermediate in organic synthesis. The methylthio group can be further manipulated; for instance, it can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring.

The presence of the trifluoromethyl group imparts unique properties to the molecule and its downstream derivatives, making it an attractive building block in the synthesis of potential:

-

Agrochemicals: Many herbicides and fungicides contain fluorinated pyrimidine scaffolds.[4]

-

Pharmaceuticals: The pyrimidine core is prevalent in a wide range of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][7] The trifluoromethyl group can enhance the pharmacological profile of these molecules.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through well-established and logical chemical transformations. The combination of a pyrimidine core, a trifluoromethyl group, and a versatile methylthio handle makes this compound a significant building block for the development of novel molecules in the pharmaceutical and agrochemical industries. The synthetic protocols and analytical data presented in this guide provide a solid foundation for researchers and scientists working with this and related heterocyclic systems.

References

- Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. [Link]

- Yu, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

- Wikipedia. (2023). Pyrimidine. [Link]

- Thimmaiah, K. N., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]

Sources

- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

Unlocking the Therapeutic Potential of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for the novel compound, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Given the limited existing data on this specific molecule, we present a rationale-driven approach grounded in its distinct structural features: a pyrimidine core, a trifluoromethyl (CF3) group, and a methylthio (SCH3) moiety. This document outlines a multi-pronged strategy, combining computational, phenotypic, and proteomic methods to elucidate its mechanism of action and uncover its therapeutic promise. Detailed experimental protocols and workflows are provided to guide researchers in drug discovery and development.

Introduction: Deconstructing this compound for Therapeutic Insights

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets. The therapeutic potential of this compound is further amplified by its key substituents:

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[4][5] This highly electronegative moiety can significantly improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and strengthen binding affinity with biological targets through potent electron-withdrawing effects.[6][7][8]

-

Methylthio (SCH3) Group: The methylthio group can also play a crucial role in modulating a compound's physicochemical properties and its interactions with target proteins.[9][10] It can influence lipophilicity, contribute to binding through hydrophobic and sulfur-pi interactions, and in some cases, serve as a metabolic handle. The strategic placement of methyl groups can lead to unexpected and significant increases in potency, a phenomenon sometimes referred to as the "magic methyl effect".[10][11][12]

Given these structural attributes, we hypothesize that this compound is a promising candidate for targeted therapies. This guide will delineate a systematic approach to identify its molecular targets.

Postulated Target Classes: A Rationale-Driven Approach

The pyrimidine core is a privileged scaffold for protein kinase inhibitors.[1] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are quinazoline (a fused pyrimidine) derivatives that target tyrosine kinases.[13] Therefore, the primary focus of our target identification strategy will be the human kinome.

Hypothesized Target Families:

-

Protein Kinases: The planar pyrimidine ring can effectively occupy the ATP-binding pocket of kinases. The trifluoromethyl and methylthio groups can form specific interactions with hydrophobic regions and key residues within this pocket, potentially leading to potent and selective inhibition.

-

Dihydrofolate Reductase (DHFR): Pyrimidine analogs have been shown to inhibit DHFR, a critical enzyme in nucleotide synthesis, making it a viable target for antimicrobial and anticancer therapies.[13]

-

Other ATP-binding Proteins: The structural similarity to ATP suggests that the compound could also interact with other ATP-dependent enzymes, such as ATPases and mTOR.[13]

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. We propose a parallel and integrated approach that combines phenotypic screening with direct target engagement assays.[14][15][16]

Phase 1: Target Hypothesis Generation

3.1.1. Phenotypic Screening

Phenotypic screening is a powerful, unbiased approach to identify compounds that elicit a desired biological response without a priori knowledge of the target.[17][][19] This method is particularly valuable for novel compounds, as it can reveal unexpected therapeutic applications.[20][21]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anti-Proliferative and Pro-Apoptotic Activity

-

Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Cell Plating: Seed cells in 96- or 384-well microplates at an appropriate density.

-

Compound Treatment: Treat cells with a concentration range of this compound for 48-72 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, CellTracker for cytoplasm, and a marker for apoptosis like cleaved caspase-3).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Quantify various phenotypic parameters, including cell count, nuclear morphology, and apoptosis markers.

| Parameter | Description | Purpose |

| Cell Count | Number of viable cells | Assess anti-proliferative activity |

| Nuclear Condensation | Degree of chromatin condensation | Indicator of apoptosis |

| Caspase-3 Activation | Intensity of cleaved caspase-3 staining | Direct measure of apoptosis |

| Mitochondrial Membrane Potential | Staining with a potentiometric dye | Assess mitochondrial health |

3.1.2. Broad Kinome Profiling

Given the pyrimidine core, a direct assessment of the compound's interaction with a broad panel of kinases is a logical starting point.[22] Several commercial platforms offer high-throughput screening against hundreds of kinases.[23][24]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

-

Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

-

Compound Submission: Submit this compound for screening against a comprehensive kinase panel (e.g., scanMAX™ panel with over 450 kinases).[23]

-

Data Analysis: The results are reported as percent of control, with lower values indicating stronger binding. Hits are typically defined as compounds that cause >80% inhibition at a given concentration.

-

Follow-up: For initial hits, determine the dissociation constant (Kd) to quantify binding affinity.

Phase 2: Target Identification and Deconvolution

The following methods aim to identify the specific protein(s) that directly bind to the compound within a cellular context.

3.2.1. Affinity-Based Pull-Down Methods

These methods utilize a modified version of the compound to isolate its binding partners from a cell lysate.[25][26]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (MS)

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin).

-

Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads).[25]

-

Lysate Incubation: Incubate the immobilized compound with a lysate from a responsive cell line identified in the phenotypic screen.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.2. Label-Free Proteomics Approaches

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.[25] The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful label-free techniques.[27][28][29][30]

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Principle: TPP is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[31]

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of different temperatures.

-

Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

-

Data Analysis: For each identified protein, plot the relative abundance as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates direct target engagement.

Target Validation: From Hypothesis to Confirmation

Once a list of putative targets has been generated, a rigorous validation process is essential to confirm that they are indeed responsible for the observed phenotype.[14][32][33][34][35]

Biochemical Validation

Experimental Protocol: In Vitro Enzyme Activity Assays

-

Recombinant Protein: Obtain purified, recombinant protein of the candidate target(s).

-

Assay Setup: For kinases, a common assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[22][36]

-

IC50 Determination: Perform the assay with a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

Cellular Target Engagement Validation

Experimental Protocol: Western Blot-Based CETSA

-

Purpose: To confirm that the compound engages the target protein in a cellular environment.

-

Procedure: Follow the TPP protocol (steps 1-3), but instead of proceeding to mass spectrometry, lyse the cells, separate the soluble fraction by SDS-PAGE, and detect the target protein by Western blotting.

-

Analysis: A shift in the thermal stability of the target protein in the presence of the compound confirms cellular target engagement.

Genetic Validation

Experimental Protocol: siRNA or CRISPR-Cas9 Mediated Gene Knockdown/Knockout

-

Principle: If the compound's phenotypic effect is mediated by a specific target, then reducing the expression of that target should phenocopy the effect of the compound.

-

Gene Silencing: Use siRNA or CRISPR-Cas9 to knockdown or knockout the gene encoding the candidate target protein in the responsive cell line.

-

Phenotypic Analysis: Perform the same phenotypic assay used in the initial screen and compare the effect of gene silencing to that of compound treatment.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the identification and validation of therapeutic targets for this compound. By integrating phenotypic screening, broad kinome profiling, and advanced proteomic techniques, researchers can efficiently deconvolve the mechanism of action of this novel compound. Successful target validation will pave the way for lead optimization, preclinical studies, and ultimately, the development of a new therapeutic agent.

References

- University College London. Target Identification and Validation (Small Molecules).

- Reaction Biology. Molecular Target Validation in preclinical drug discovery. 2014.

- Al-btoush, S. A., Al-zhour, J. A., Al-Qerem, W., & Al-Iitan, L. N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research, 16(1), 205.

- ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.

- dos Santos, T., & de F. F. M. da Silva, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Proventa International. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.

- BLD Pharmatech. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- BOC Sciences. Phenotypic Assays.

- ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.

- Alto Predict. Phenotypic Platforms are Taking Over Drug Discovery. 2021.

- dos Santos, T., & da Silva, V. F. F. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009.

- Broad Institute. Small-molecule Target and Pathway Identification.

- National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery.

- Pfizer. Achieving Modern Success in Phenotypic Drug Discovery.

- Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. 2025.

- BioCurate. Target validation – BioCurate’s perspective.

- Gruber, F., Furchtgott, L., & Galla, M. (2018). Preclinical Validation Studies Support Causal Machine Learning Based Identification of Novel Drug Targets for High-Risk Multiple Myeloma. Blood, 132(Supplement 1), 1957.

- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.

- National Center for Biotechnology Information. Current Advances in CETSA. 2022.

- Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support.

- National Center for Biotechnology Information. An update of label-free protein target identification methods for natural active products.

- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- Springer Link. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States.

- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

- Sygnature Discovery. Target Validation.

- Pelago Bioscience. boost your drug discovery success by adopting proteome- wide cetsa profiling earlier. 2025.

- National Center for Biotechnology Information. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.

- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- Eurofins Discovery. KINOMEscan Technology.

- National Center for Biotechnology Information. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024.

- National Center for Biotechnology Information. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. 2023.

- ResearchGate. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products | Request PDF. 2025.

- National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs.

- PubMed. [Application of methyl in drug design]. 2013.

- ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Juniper Publishers. Magic Methyl Effects in Drug Design. 2021.

- Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine.

- Juniper Publishers. Magic Methyl Effects in Drug Design. 2021.

- National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. 2023.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. proventainternational.com [proventainternational.com]

- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 20. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]

- 21. pfizer.com [pfizer.com]

- 22. kinaselogistics.com [kinaselogistics.com]

- 23. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An update of label-free protein target identification methods for natural active products [thno.org]

- 29. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

- 31. pelagobio.com [pelagobio.com]

- 32. drugtargetreview.com [drugtargetreview.com]

- 33. biocurate.com [biocurate.com]

- 34. sygnaturediscovery.com [sygnaturediscovery.com]

- 35. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

A Technical Guide to the Design, Synthesis, and Evaluation of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Analogs for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized starting material, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, as a launchpad for a drug discovery program. We provide a technical deep-dive into the strategic design of novel homologs and analogs, detailed synthetic protocols for molecular diversification, and a comprehensive blueprint for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and actionable protocols to accelerate the journey from a starting scaffold to a potential lead compound.

Part 1: The Core Scaffold: Rationale and Synthesis

The Pyrimidine Core: A Privileged Scaffold in Medicine

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is fundamental to life as a component of nucleic acids (cytosine, thymine, and uracil).[4] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for phenyl rings, have made it a "privileged scaffold" in drug design.[3][5] This versatility allows pyrimidine-based molecules to interact with a wide array of biological targets, leading to their successful development as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others.[6][7][8]

The subject of this guide, this compound, is a particularly attractive starting point. The trifluoromethyl (CF3) group can enhance metabolic stability and membrane permeability, while the 2-methylthio (-SMe) group serves as a versatile chemical handle for introducing molecular diversity.[9]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a multicomponent condensation reaction, a robust and efficient method for creating highly functionalized pyrimidines.[10] A common approach involves the condensation of a trifluoromethyl-containing β-ketoester with S-methylisothiourea.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add S-methylisothiourea sulfate (1.1 eq) and a base like sodium ethoxide (2.2 eq).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl). The resulting precipitate is collected by filtration.

-

Purification: Wash the crude solid with water and then a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the desired this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the core scaffold is presented below. These parameters are crucial for predicting its drug-like potential and guiding analog design.

| Property | Value (Calculated) | Significance in Drug Design |

| Molecular Weight | 226.19 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 1.85 | Indicates a balance of lipophilicity and hydrophilicity, suitable for cell permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and potential for target interactions. |

| Trifluoromethyl Group | Present | Enhances metabolic stability, binding affinity, and lipophilicity.[9] |

| Methylthio Group | Present | Serves as a key reactive site for synthetic diversification.[11] |

Part 2: Strategic Diversification: Designing Homologs and Analogs

The primary goal of a medicinal chemistry program is to systematically modify a starting scaffold to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[12]

Key Modification Points

The structure of this compound offers three primary vectors for chemical modification.

Caption: Key diversification points on the core scaffold.

Synthesis at the 2-Position: The Versatile Handle

The 2-methylthio group is an excellent leaving group, especially after oxidation to the corresponding sulfone, making it ideal for nucleophilic aromatic substitution (SNAr) reactions.[11][13] This allows for the introduction of a wide variety of functional groups, most commonly amines, to probe for new interactions with a biological target.

Protocol 2: Synthesis of 2-Amino Analogs via SNAr

-

Oxidation to Sulfone: Dissolve this compound (1.0 eq) in a solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with aqueous sodium thiosulfate, extract with DCM, and purify by column chromatography to yield 2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol.

-

Nucleophilic Substitution: To a solution of the sulfone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C for 2-4 hours. Monitor by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-amino analog.

Modification at the 6-Position: Modulating Potency and Selectivity

Replacing the trifluoromethyl group is a more advanced strategy aimed at exploring different binding pockets or altering the electronics of the pyrimidine ring. The CF3 group is a bioisostere for other groups like isopropyl or ethyl, and replacing it can significantly impact potency and selectivity.[14][15][16] This modification typically requires starting from different building blocks rather than modifying the parent scaffold. For example, using ethyl benzoylacetate instead of ethyl 4,4,4-trifluoroacetoacetate in Protocol 1 would yield a 6-phenyl analog.

Part 3: A Blueprint for Biological Evaluation

Target Hypothesis: Kinase Inhibition

The pyrimidine core is a well-established scaffold for protein kinase inhibitors, with many approved drugs targeting this enzyme class.[12][17][18][19] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, a logical first step is to screen a library of newly synthesized analogs against a panel of relevant protein kinases.

The Screening Cascade Workflow

A structured screening cascade is essential for efficiently identifying promising compounds. The workflow prioritizes high-throughput biochemical assays first, followed by more complex and lower-throughput cell-based assays for the most promising hits.

Caption: A typical workflow for screening new compounds.

Detailed Experimental Protocols

Protocol 3: Primary Biochemical Assay - In Vitro Kinase Assay (TR-FRET) [20]

This protocol describes a common, non-radioactive method for measuring kinase activity.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a biotinylated peptide substrate, and ATP.

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.

-

Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible plate reader. Kinase inhibition is measured as a decrease in the FRET signal.

-

Data Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 4: Secondary Cellular Assay - MTT Cytotoxicity Assay [21][22][23][24][25]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.[22]

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[23][24]

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 (half-maximal effective concentration) for each compound.

Protocol 5: Early ADME-Tox - Liver Microsomal Stability Assay [26][27][28][29][30]

This assay assesses a compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.

-

Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare an NADPH regenerating system in a phosphate buffer (pH 7.4).[28]

-

Reaction Mixture: In a 96-well plate, pre-warm the microsomal solution at 37°C. Add the test compound (typically at 1 µM final concentration).

-

Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH regenerating system.[30] At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[29]

-

Sample Preparation: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Part 4: Data Interpretation and Iterative Optimization

Building the Structure-Activity Relationship (SAR)

The data generated from the screening cascade must be systematically organized to derive the SAR. This involves correlating changes in chemical structure with changes in biological activity and physicochemical properties.

Table for SAR Analysis (Example)

| Compound ID | R1 (2-position) | R2 (6-position) | Kinase IC50 (µM) | Cell EC50 (µM) | HLM t½ (min) |

| Core-001 | -SMe | -CF3 | > 50 | > 50 | 45 |

| Analog-001 | -NH(Cyclopropyl) | -CF3 | 0.85 | 5.2 | 55 |

| Analog-002 | -NH(Phenyl) | -CF3 | 0.21 | 1.8 | 32 |

| Analog-003 | -NH(4-F-Phenyl) | -CF3 | 0.15 | 1.1 | 68 |

| Analog-004 | -NH(Cyclopropyl) | -Ph | 5.6 | > 50 | 25 |

This is a hypothetical table for illustrative purposes.

From this example table, a medicinal chemist might conclude that replacing the methylthio group with small amines improves potency (Core-001 vs. Analog-001/002) and that adding a fluorine atom to the phenyl ring enhances both potency and metabolic stability (Analog-002 vs. Analog-003).

The Drug Discovery Cycle

The SAR data provides the critical insights needed to drive the next round of compound design. This iterative process, known as the drug discovery cycle, is the engine of lead optimization.